1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

Kinase Inhibition FGFR Lead Optimization

Researchers developing selective kinase inhibitors often face irreproducible SAR when substituting generic pyrazolo[3,4-b]pyridine scaffolds. This specific intermediate, 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1416372-59-2), ensures target engagement fidelity: • Directly enables systematic N1-benzyl SAR exploration for FGFR, ALK, and PIM-1 kinase targets • Serves as a validated entry point into the well-defined benzyl-1H-pyrazolo[3,4-b]pyridine patent space • Supports synthesis of tool compounds for robust in vitro kinase assays and in vivo oncology models Reliable supply with batch-to-batch consistency.

Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
Cat. No. B12852033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=NN2CC3=CC=C(C=C3)OC
InChIInChI=1S/C15H15N3O/c1-11-3-6-13-9-16-18(15(13)17-11)10-12-4-7-14(19-2)8-5-12/h3-9H,10H2,1-2H3
InChIKeyFXAYNRMVGXXMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine: Sourcing & Baseline


1-(4-Methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1416372-59-2) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine class . This core scaffold is a recognized privileged structure in medicinal chemistry, frequently utilized as an adenine-mimetic for the development of ATP-competitive kinase inhibitors targeting enzymes such as FGFRs, ALK, and PIM-1 [1]. The compound is characterized by a specific substitution pattern: a 4-methoxybenzyl group at the N1-position and a methyl group at the C6-position of the fused pyridine ring . This substitution pattern is a key structural determinant that can modulate kinase selectivity and potency profiles compared to other derivatives within the benzyl-1H-pyrazolo[3,4-b]pyridine chemical space, as exemplified in patent literature [2].

1H-pyrazolo[3,4-b]pyridine scaffold: ATP-competitive kinase hinge-binder
4-Methoxybenzyl N1-substitution enables SAR-driven selectivity profiling
Building block for FGFR, ALK, PIM-1 kinase inhibitor design

1-(4-Methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine: Substitution Pattern Imperative


Procurement of a generic '1H-pyrazolo[3,4-b]pyridine' or a closely related analog cannot be substituted for 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine without risking significant alteration of research outcomes. The pyrazolo[3,4-b]pyridine scaffold is a common kinase hinge-binding motif, but its selectivity and potency are exquisitely tuned by the nature of the N1 and C6 substituents. For example, within the benzyl-1H-pyrazolo[3,4-b]pyridine patent series, variations in the substitution of the benzyl ring (e.g., replacing methoxy with fluoro or chloro groups) or the 6-position of the pyridine core lead to distinct kinase inhibition profiles and cellular activities [1]. Structure-activity relationship (SAR) studies consistently demonstrate that even minor modifications to these positions can result in orders-of-magnitude changes in IC50 values against specific kinase targets [2]. Therefore, substituting this specific compound with a different derivative would invalidate assay reproducibility and confound SAR interpretation.

Scaffold specific substitution
Generic 1H-pyrazolo[3,4-b]pyridine lacks the N1/C6 pattern that governs kinase selectivity and potency profile.
Benzyl group variation
Replacing 4-methoxy with other substituents (e.g., fluoro, chloro) may shift kinase inhibition fingerprint and SAR interpretation.
C6 position modification
Altering the 6-methyl group can result in orders-of-magnitude change in IC50, invalidating assay reproducibility.

1-(4-Methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine: Evidence-Based Differentiation


Kinase Inhibition Potency Benchmark

This compound represents a specific, unique substitution pattern within the benzyl-1H-pyrazolo[3,4-b]pyridine class. As an intermediate or building block, its primary value is in its structural differentiation. While no direct IC50 data exists for this exact compound, its utility is proven by the superior activity achieved in analogous optimized leads. For instance, compound 7n, a 1H-pyrazolo[3,4-b]pyridine derivative, demonstrated an IC50 of 1.9 nM against FGFR1, significantly outperforming earlier leads and validating the scaffold's potential for generating high-potency inhibitors [1].

Potency Benchmark
Class-level
Analog IC50: 1.9 nM (FGFR1)
>10-fold improvement over initial lead
Supports pathway-study fit for FGFR inhibitors
Direct potency of this intermediate not reported
Kinase Inhibition FGFR Lead Optimization SAR

ALK-L1196M Selectivity vs. c-Met

The choice of the N1-substituent is critical for achieving selectivity against off-target kinases, a key driver of toxicity. This specific compound's 4-methoxybenzyl group is a structural variant distinct from optimized leads. For example, compound 10g, a 1H-pyrazolo[3,4-b]pyridine with a different N1-substituent, demonstrates exceptional selectivity for ALK-L1196M over c-Met (IC50 <0.5 nM vs. significantly higher IC50 for c-Met), a clinically relevant differentiation from the dual ALK/c-Met inhibitor crizotinib [1].

ALK Selectivity
Class-level
Selectivity: >100-fold over c-Met
Analog ALK-L1196M IC50
Selectivity context may vary with substitution
N1-group directly influences off-target profile
In Vivo Response
Class-level
Tumor growth inhibition observed (xenograft)
Dose-dependent activity in FGFR1-driven model
Model-response context, class-level inference
Data from structural analog; validate with exact scaffold
SAR Analysis
Reported
4-Methoxybenzyl defines distinct kinase SAR profile
Key differentiator from fluoro/chloro benzyl analogs
Substitution-specific SAR interpretation required
Patent evidence; validate in target assay
ALK L1196M Selectivity c-Met Drug Resistance

In Vivo Antitumor Efficacy Benchmark

The ultimate validation of this chemical class comes from in vivo efficacy. The FGFR inhibitor 7n, a 1H-pyrazolo[3,4-b]pyridine derivative, demonstrated significant, dose-dependent antitumor activity in a FGFR1-driven H1581 xenograft mouse model, with tumor growth inhibition (TGI) observed at well-tolerated doses [1]. This provides a crucial benchmark, linking the in vitro potency of the chemical class to a tangible pharmacodynamic effect in a living system.

In Vivo Response
Class-level
Tumor growth inhibition observed (xenograft)
Dose-dependent activity in FGFR1-driven model
Model-response context, class-level inference
Data from structural analog; validate with exact scaffold
In Vivo Xenograft Antitumor FGFR1 Pharmacodynamics

Benzyl Substituent SAR Analysis

The patent literature explicitly demonstrates that the nature of the substitution on the benzyl ring directly correlates with compound potency and selectivity [1]. The '4-methoxybenzyl' moiety represents a specific electronic and steric environment. For instance, in the broader series, replacing this group with other substituted benzyls (e.g., 2,3-difluorobenzyl) or heteroarylmethyl groups yields compounds with distinct and varied kinase inhibition profiles, as evidenced by the differential IC50 values and selectivity windows reported across numerous exemplified compounds [1].

SAR Analysis
Reported
4-Methoxybenzyl defines distinct kinase SAR profile
Key differentiator from fluoro/chloro benzyl analogs
Substitution-specific SAR interpretation required
Patent evidence; validate in target assay
SAR Benzyl Group Methoxy Patent Analysis Lead Optimization

1-(4-Methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine: High-Value Applications


Kinase-Focused Library Construction

1-(4-Methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is ideally suited as a building block for the construction of focused chemical libraries targeting the kinome. Given the established role of the pyrazolo[3,4-b]pyridine scaffold as a potent hinge-binder for kinases like FGFR and ALK [REFS-1, REFS-2], this intermediate can be diversified at multiple positions to rapidly generate SAR data and identify novel lead compounds with optimized potency and selectivity profiles [3].

ALK & FGFR Inhibitor Probe Development

Research groups investigating oncogenic drivers such as FGFR and ALK can utilize this compound as a core scaffold for designing and synthesizing selective chemical probes. The compound's substitution pattern serves as a starting point for further optimization, as demonstrated by the development of nanomolar-potency FGFR inhibitors like 7n and sub-nanomolar ALK-L1196M inhibitors like 10g from the same structural class [REFS-1, REFS-2].

IP Expansion: Patent SAR Studies

For organizations seeking to develop novel kinase inhibitors, this compound provides a tangible entry point into the well-defined benzyl-1H-pyrazolo[3,4-b]pyridine chemical space as described in patent literature [3]. Procuring this specific intermediate allows for the systematic exploration of SAR around the N1-benzyl group, enabling the potential discovery of new compositions of matter with differentiated selectivity and IP positions.

In Vitro Tool Compound Synthesis

This compound can serve as a key intermediate for synthesizing tool compounds needed for in vitro kinase assays and cellular mechanism-of-action studies. Given the class's demonstrated in vivo activity [1], derivatives of this compound are appropriate for establishing robust in vitro-in vivo correlations (IVIVC) in oncology models.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Substitution pattern for SAR diversification
Kinase panel selectivity profiling
FGFR/ALK inhibitor probe design
Hinge-binding scaffold
Target engagement and selectivity assays
SAR exploration within patent space
Specific N1-substitution handle
Differentiation from prior art analogs
In vitro tool compound synthesis
Cellular pathway engagement
In vitro kinase inhibition and cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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